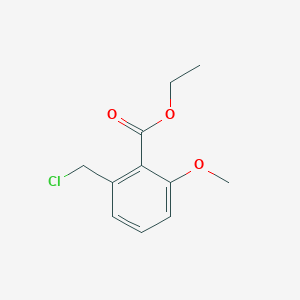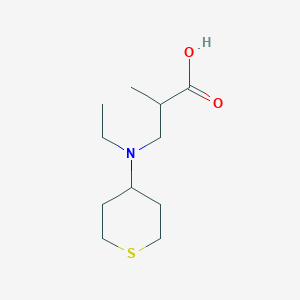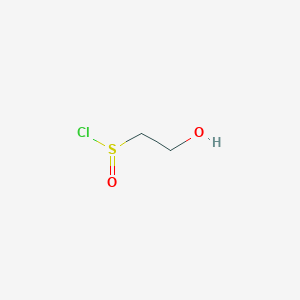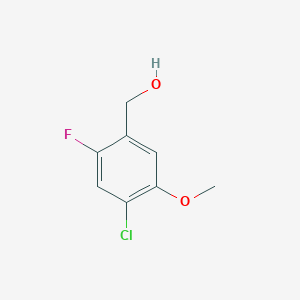
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of phenol, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups, and a methanol group is attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of a substituted benzene ring, followed by the reduction of the acyl group to an alcohol. The specific conditions, such as the choice of catalysts and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chloro-2-fluoro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenylmethanols .
Applications De Recherche Scientifique
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets . The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
- (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
- (5-Chloro-2-fluoro-4-methoxyphenyl)methanol
- (4-Fluoro-2-methoxyphenyl)methanol
Comparison: Compared to these similar compounds, (4-Chloro-2-fluoro-5-methoxyphenyl)methanol is unique due to its specific substitution pattern. The combination of chlorine, fluorine, and methoxy groups provides distinct chemical properties, such as increased reactivity and specific binding affinities. These characteristics make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H8ClFO2 |
|---|---|
Poids moléculaire |
190.60 g/mol |
Nom IUPAC |
(4-chloro-2-fluoro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 |
Clé InChI |
MXARVJRNGRVECY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CO)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


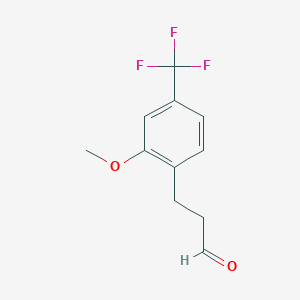
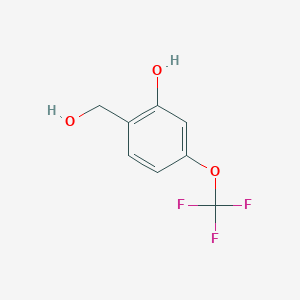

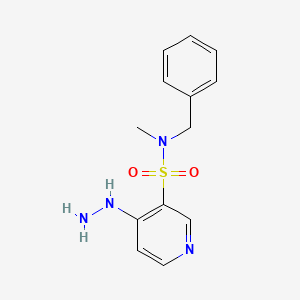
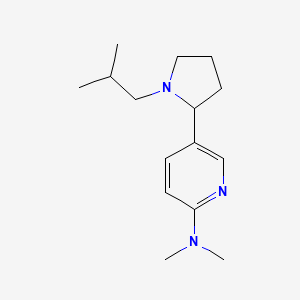

![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)
